molecular formula C12H19F2NO3 B13335841 tert-Butyl (3R,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

tert-Butyl (3R,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B13335841
M. Wt: 263.28 g/mol
InChI Key: JXPZUQUNCBYEJY-GZMMTYOYSA-N
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Description

tert-Butyl (3R,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a spirocyclic structure, which is a unique arrangement of atoms where two rings are connected through a single atom. The presence of fluorine atoms and a hydroxymethyl group further enhances its chemical properties, making it a valuable subject for research and industrial applications.

Properties

Molecular Formula

C12H19F2NO3

Molecular Weight

263.28 g/mol

IUPAC Name

tert-butyl (3R,6S)-2,2-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C12H19F2NO3/c1-10(2,3)18-9(17)15-7-11(4-8(15)5-16)6-12(11,13)14/h8,16H,4-7H2,1-3H3/t8-,11+/m0/s1

InChI Key

JXPZUQUNCBYEJY-GZMMTYOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(C[C@H]1CO)CC2(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CO)CC2(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is the asymmetric synthesis, which ensures the production of a specific enantiomer. This process often involves the use of chiral catalysts and reagents to achieve high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to modify the spirocyclic structure or the fluorine atoms.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in a carboxylic acid derivative, while substitution reactions can yield a variety of functionalized spirocyclic compounds.

Scientific Research Applications

tert-Butyl (3R,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3R,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, while the fluorine atoms and hydroxymethyl group contribute to its reactivity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, tert-Butyl (3R,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate stands out due to its spirocyclic structure and the presence of fluorine atoms. These features enhance its chemical stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various applications.

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